Cas no 2248404-01-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-oxo-1H-isochromene-3-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 1-oxo-1H-isochromene-3-carboxylate is a specialized organic compound featuring both isoindole and isocoumarin structural motifs. Its bifunctional design, incorporating a 1,3-dioxoisoindoline core and an isochromene carboxylate ester, makes it a versatile intermediate in synthetic chemistry. The compound is particularly valuable for its reactivity in nucleophilic substitution and condensation reactions, enabling the construction of complex heterocyclic frameworks. Its stability under standard conditions and well-defined reactivity profile facilitate precise modifications in pharmaceutical and materials science research. The presence of multiple electrophilic sites allows for selective functionalization, enhancing its utility in the development of bioactive molecules or advanced polymers.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-oxo-1H-isochromene-3-carboxylate structure
2248404-01-3 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-oxo-1H-isochromene-3-carboxylate
CAS No:2248404-01-3
MF:C18H9NO6
MW:335.267164945602
CID:5968735
PubChem ID:165727174

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-oxo-1H-isochromene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-oxo-1H-isochromene-3-carboxylate
    • EN300-6518287
    • 2248404-01-3
    • Inchi: 1S/C18H9NO6/c20-15-12-7-3-4-8-13(12)16(21)19(15)25-18(23)14-9-10-5-1-2-6-11(10)17(22)24-14/h1-9H
    • InChI Key: CNFVESJWBLGJQW-UHFFFAOYSA-N
    • SMILES: O(C(C1=CC2C=CC=CC=2C(=O)O1)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 335.04298701g/mol
  • Monoisotopic Mass: 335.04298701g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 645
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 90Ų
  • XLogP3: 2.8

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-oxo-1H-isochromene-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6518287-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-oxo-1H-isochromene-3-carboxylate
2248404-01-3
10g
$4052.0 2023-05-31
Enamine
EN300-6518287-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-oxo-1H-isochromene-3-carboxylate
2248404-01-3
0.5g
$905.0 2023-05-31
Enamine
EN300-6518287-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-oxo-1H-isochromene-3-carboxylate
2248404-01-3
0.25g
$867.0 2023-05-31
Enamine
EN300-6518287-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-oxo-1H-isochromene-3-carboxylate
2248404-01-3
5g
$2732.0 2023-05-31
Enamine
EN300-6518287-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-oxo-1H-isochromene-3-carboxylate
2248404-01-3
1g
$943.0 2023-05-31
Enamine
EN300-6518287-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-oxo-1H-isochromene-3-carboxylate
2248404-01-3
0.05g
$792.0 2023-05-31
Enamine
EN300-6518287-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-oxo-1H-isochromene-3-carboxylate
2248404-01-3
2.5g
$1848.0 2023-05-31
Enamine
EN300-6518287-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-oxo-1H-isochromene-3-carboxylate
2248404-01-3
0.1g
$829.0 2023-05-31

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-oxo-1H-isochromene-3-carboxylate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-oxo-1H-isochromene-3-carboxylate (CAS No. 2248404-01-3) and Its Emerging Applications in Chemical Biology

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-oxo-1H-isochromene-3-carboxylate, identified by its CAS number 2248404-01-3, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic derivative combines structural features from both isoindole and isochromene scaffolds, endowing it with unique chemical properties that have garnered attention from academic and industrial researchers. The presence of multiple oxygen-containing functional groups, including dioxo and carboxylate, suggests a high degree of reactivity and versatility, making it a valuable candidate for further exploration in drug discovery and synthetic chemistry.

In recent years, the field of medicinal chemistry has witnessed a surge in interest toward heterocyclic compounds due to their diverse biological activities and structural complexity. Among these, the isoindole and isochromene moieties are particularly noteworthy for their roles in various pharmacological applications. The compound in question (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-oxo-1H-isochromene-3-carboxylate) integrates these motifs in a novel arrangement, which has prompted investigations into its potential as a scaffold for developing novel therapeutic agents.

One of the most compelling aspects of this molecule is its structural mimicry of natural products and bioactive scaffolds. The dioxo group, for instance, is commonly found in many bioactive molecules and has been implicated in various biological processes. Its presence in this compound may contribute to its ability to interact with biological targets in a meaningful way. Similarly, the carboxylate moiety is a well-known pharmacophore that enhances solubility and binding affinity, making it an attractive feature for drug design.

Recent studies have begun to explore the synthetic pathways toward derivatives of this compound (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-oxo-1H-isochromene-3-carboxylate), focusing on optimizing its yield and purity. Advances in catalytic methods have enabled more efficient constructions of the core heterocyclic framework, while modern purification techniques have improved the overall quality of the final product. These developments are crucial for ensuring that subsequent biological evaluations are conducted on high-fidelity samples.

The biological evaluation of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-oxysochromeine carboxylic acid derivative (CAS No. 2248404 -01 -03) has revealed intriguing preliminary results. Initial assays have suggested potential activity against certain enzymatic targets associated with inflammatory pathways. This aligns with the growing interest in developing small-molecule inhibitors that modulate inflammatory responses without systemic side effects. The precise mechanism of action remains under investigation but preliminary data indicate that the compound may interfere with key signaling cascades involved in inflammation.

Moreover, the structural flexibility offered by the combined isoindole/isochromene core allows for further derivatization to fine-tune biological activity. Researchers are exploring various modifications to enhance potency or selectivity while maintaining solubility and metabolic stability. These efforts are supported by computational modeling techniques that predict how different substituents will influence binding affinity to biological targets.

The synthesis of analogs also involves exploring different functional group interconversions to expand the chemical space covered by this scaffold family. For example converting ester groups into amides or alcohols can alter both solubility profiles as well as potential metabolic pathways after administration making these compounds more suitable candidates for clinical development if promising preclinical results emerge

One particularly exciting avenue being explored involves leveraging biocatalysis to introduce complexity into this scaffold more efficiently than traditional organic synthesis methods allow alone Biocatalytic approaches offer several advantages including milder reaction conditions reduced waste generation enhanced selectivity over competing reactions making them attractive alternatives especially when scaling up production

The development pipeline for this class of compounds includes several promising derivatives currently undergoing preclinical testing Several early-stage candidates have shown encouraging results in animal models particularly those targeting neurological disorders where modulation inflammatory processes plays an important role However much work still needs done before any one candidate can advance towards human trials including addressing issues related pharmacokinetics bioavailability toxicity profile long term safety etc

The future directions for research on this molecule (CAS No 2248404 -01 -03) will likely focus on expanding synthetic methodologies further exploring structure activity relationships through large scale screening programs investigating potential therapeutic applications beyond inflammation developing novel formulations improve delivery efficiency integrating computational tools accelerate hit identification hit optimization process all contributing towards bringing new treatments patients need most quickly effectively

Recommend Articles

Recommended suppliers
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd